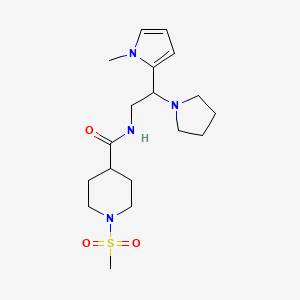
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H30N4O3S and its molecular weight is 382.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its potential therapeutic applications.
The compound's molecular structure is characterized by the following properties:
| Property | Details |
|---|---|
| Chemical Formula | C19H27N3O2S |
| Molecular Weight | 361.50 g/mol |
| IUPAC Name | N-[(2R)-2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylethane-1-sulfonamide |
| SMILES | Cn1cccc1C(CNS(=O)(=O)CCc2ccccc2)N3CCCC3 |
| InChIKey | CCZPYUVSMFOOJG-LJQANCHMSA-N |
This compound features a piperidine core, which is known for its significant pharmacological activities, including analgesic and anti-inflammatory effects.
Antibacterial Activity
Research has demonstrated that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies on piperidine derivatives have shown their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized compounds in related studies displayed moderate to strong antibacterial activity, suggesting that this compound may also possess similar properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and urease. A study reported that several synthesized derivatives showed strong inhibitory activity against urease with IC50 values significantly lower than that of standard drugs . This suggests that this compound could be a promising candidate for further development as a therapeutic agent targeting these enzymes.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound. Below are summarized findings from key research:
Study 1: Antibacterial Screening
A series of piperidine derivatives were synthesized and screened for antibacterial activity. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against Salmonella typhi . This indicates a strong potential for therapeutic use in treating bacterial infections.
Study 2: Enzyme Inhibition
Another study highlighted the inhibitory effects of synthesized compounds on urease and AChE. The best-performing compounds had IC50 values significantly lower than standard references, indicating their potential as effective enzyme inhibitors .
Study 3: Pharmacological Evaluations
Research involving the evaluation of pharmacological properties of similar compounds revealed their effectiveness in modulating immune responses by targeting PD-L1/PD-1 interactions, which are crucial for tumor immunotherapy . Although not directly tested on the compound , this highlights the importance of structural analogs in developing immune-modulating therapies.
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-20-9-5-6-16(20)17(21-10-3-4-11-21)14-19-18(23)15-7-12-22(13-8-15)26(2,24)25/h5-6,9,15,17H,3-4,7-8,10-14H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIHDERUDXHSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














